O-sialic acid

Vue d'ensemble

Description

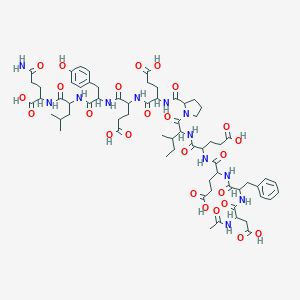

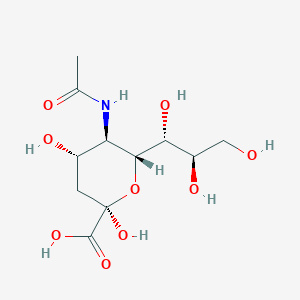

O-sialic acid, also known as N-acetylneuraminic acid, is a nine-carbon acidic sugar that is widely distributed in nature. It is a key component of many glycoproteins and glycolipids, and plays an important role in various physiological processes. O-sialic acid has been the subject of extensive research due to its potential applications in medicine, biotechnology, and food science.

Applications De Recherche Scientifique

Biomarker in Alcoholism Research

O-sialic acid, specifically the Sialic Acid Index of Plasma Apolipoprotein J (SIJ), has been identified as a viable marker for chronic alcohol consumption. This finding was part of a symposium on emerging biomarkers in alcoholism research, highlighting its potential application in monitoring alcohol use disorders (Wurst et al., 2005).

Role in Biological and Pathological Processes

O-sialic acid plays significant roles in biological, pathological, and immunological processes. Advances in chemical and chemoenzymatic synthesis have facilitated research in this area, enabling a better understanding of sialic acid's biological and pathological importance, potentially leading to therapeutic developments (Chen & Varki, 2010).

Fundamental Roles in Organism Development

O-acetylated sialic acids, derivatives of neuraminic acid, play fundamental roles in organism development, immune system regulation, cancer processes, and other biological and pathophysiological events. This highlights its significance in diverse scientific research fields (Schauer et al., 2001).

Regulator of Molecular and Cellular Interactions

Sialic acids, including O-sialic acid, are crucial function modulators in cell biology and pathology. They influence animal cells and their interactions with microorganisms, playing roles in immunoregulation, embryogenesis, and neuronal growth and function (Schauer, 2009).

Associated with Cancer, Autoimmunity, and Infection

Recent studies associate sialic acid O-acetylation with cancer, autoimmunity, and infection, underscoring its relevance in understanding and possibly treating these conditions (Visser et al., 2021).

Improvement of Cognitive Abilities

In animal studies, sialic acids have been shown to improve cognitive abilities, highlighting their potential application in brain and cognitive research (Oliveros et al., 2018).

Production and Therapeutic Applications

O-sialic acid is crucial in glycoprotein serum half-life and immunogenicity, with implications in antiviral therapeutics and cancer diagnostic imaging. Efficient fermentation routes for sialic acid production have been developed, demonstrating its importance in manufacturing and therapeutic applications (Lundgren & Boddy, 2007).

Role in Immunity

O-sialic acid plays multifarious roles in immunity, including in vertebrates and certain bacteria. It impacts immune cell responses and pathogen molecular mimicry, offering insights into immune system functioning and potential therapeutic targets (Varki & Gagneux, 2012).

Virus Pathogenesis

Specific isomers of O-acetylated sialic acid are critical determinants of virus pathogenesis, highlighting its importance in virology and potential therapeutic developments in virus-related diseases (Park, 2019).

Glycoengineering Applications

O-sialic acid is involved in glycoengineering, with applications in glycan imaging, targeting toxins to tumor cells, inhibiting pathogen binding, and altering immune cell activity. This underscores its versatility in biotechnological applications (Moons et al., 2019).

Propriétés

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVRNKJHWKZAKO-YRMXFSIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82803-97-2 | |

| Record name | α-Neuraminic acid, N-acetyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82803-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID201309514 | |

| Record name | N-Acetyl-α-D-neuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-a-neuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N-Acetyl-alpha-neuraminic acid | |

CAS RN |

21646-00-4 | |

| Record name | N-Acetyl-α-D-neuraminic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21646-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-alpha-neuraminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021646004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-alpha-neuraminic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-α-D-neuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-.ALPHA.-NEURAMINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04A90EXP8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-a-neuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI)](/img/structure/B51041.png)